Product packaging for Chlorooxoacetic acid propyl ester(Cat. No.:CAS No. 54166-91-5)

Chlorooxoacetic acid propyl ester

Cat. No.: B15369116
CAS No.: 54166-91-5
M. Wt: 150.56 g/mol
InChI Key: SPDFUQSXHXWHLI-UHFFFAOYSA-N
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Description

Significance of α-Chloro α-Keto Esters as Versatile Synthetic Intermediates

α-Chloro α-keto esters are highly reactive compounds that serve as valuable intermediates in the synthesis of a diverse array of more complex molecules. Their utility stems from the presence of two adjacent electrophilic centers, the carbonyl carbon of the ketone and the carbon of the acid chloride, which allows for sequential reactions with various nucleophiles. This dual reactivity makes them powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.

These intermediates are crucial in the synthesis of various important organic compounds, including:

α-Keto esters: These are significant motifs in many biologically active molecules and are precursors to other valuable functionalities like α-hydroxy esters and α-amino esters. nih.gov

Heterocyclic compounds: The reactivity of α-chloro α-keto esters allows for their use in the construction of various heterocyclic rings, which are core structures in many pharmaceuticals.

Complex natural products: The ability to introduce specific functional groups with stereochemical control makes them valuable in the total synthesis of natural products.

The development of new synthetic methods involving α-chloro α-keto esters continues to be an active area of research, focusing on improving efficiency, selectivity, and environmental compatibility. mdpi.com

Overview of the Chlorooxoacetic Acid Propyl Ester Scaffold in Contemporary Chemical Transformations

This compound, specifically, offers a propyl ester group which can influence its reactivity and solubility properties. This scaffold is particularly useful in transformations where the propyl group is desired in the final product or can be easily modified in subsequent steps.

Key transformations involving the this compound scaffold include:

Friedel-Crafts Acylation: This reaction allows for the introduction of the α-keto ester functionality onto aromatic rings, a key step in the synthesis of various pharmaceutical intermediates. mdpi.comchemicalbook.com

Nucleophilic Acyl Substitution: The highly reactive acid chloride group readily reacts with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. masterorganicchemistry.comlibretexts.org This reactivity is fundamental to its application in building more complex molecular architectures.

Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the ketone carbonyl, providing a route to tertiary alcohols after subsequent work-up. mdpi.com

The strategic use of this compound enables chemists to construct complex molecules with a high degree of control and efficiency, highlighting its importance in the landscape of modern organic synthesis.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Registry Number 54166-91-5 chembk.com
Molecular Formula C5H7ClO3 chembk.com
Molar Mass 150.56 g/mol chembk.com
Boiling Point (estimated) 207.06°C chembk.com
Density (estimated) 1.3157 g/cm³ chembk.com
Refractive Index (estimated) 1.4400 chembk.com

Table 2: Related Chloro-containing Ester Compounds

Compound NameCAS Registry NumberMolecular FormulaMolar Mass ( g/mol )
Propyl chloroacetate (B1199739)5396-24-7C5H9ClO2136.58
Ethyl 2-chloroacetoacetate609-15-4C6H9ClO3164.59
Methyl 2-chloro-2-oxoacetateNot AvailableC3H3ClO3122.51

Direct Esterification and Acyl Halide Formation Approaches

The most common methods for synthesizing this compound involve the direct reaction of an alcohol with an acyl chloride or the use of alternative esterification reagents.

Synthesis via Reaction of Oxalyl Chloride with n-Propanol

The reaction between oxalyl chloride and n-propanol stands as a primary route to propyl chlorooxoacetate. This reaction proceeds by the nucleophilic attack of the propanol (B110389) on one of the acyl chloride groups of oxalyl chloride, leading to the formation of the desired monoester and hydrogen chloride as a byproduct.

The efficiency of the synthesis of alkyl chlorooxoacetates from oxalyl chloride and alcohols is influenced by several factors, including temperature, stoichiometry of reactants, and the use of catalysts. A patented process for the synthesis of the analogous ethyl chlorooxoacetate provides valuable insights into optimizing conditions for the propyl derivative. google.com The reaction is typically carried out at a controlled temperature, with an optimal range of 15-19°C, to achieve high yields and purity. google.com

The molar ratio of oxalyl chloride to the alcohol is a critical parameter. An excess of the alcohol is generally not favored as it can lead to the formation of the diester, dipropyl oxalate (B1200264). Conversely, a significant excess of oxalyl chloride can result in purification challenges. An optimal molar ratio of oxalyl chloride to absolute ethanol (B145695) for the ethyl ester synthesis has been reported to be in the range of 1:1.15 to 1:2.18. google.com

While the reaction can proceed without a catalyst, certain catalysts can enhance the reaction rate and selectivity. In related syntheses of acyl chlorides from carboxylic acids using oxalyl chloride, N,N-dimethylformamide (DMF) is a commonly used catalyst. rsc.org For esterification reactions in general, various catalysts are employed, including scandium or yttrium triflates and boronic acid derivatives, which often require the removal of water. stackexchange.com In some cases, a phosphine (B1218219) oxide catalyst in conjunction with oxalyl chloride has been used for the synthesis of glycosyl chlorides from hemiacetals. researchgate.net

High yields and purity are paramount in chemical synthesis. For the synthesis of ethyl chlorooxoacetate, yields of 85-88% with a purity of ≥99% have been reported under optimized conditions. google.com A key strategy to enhance purity and yield is the use of a diluent. Diethyl oxalate has been successfully employed as a diluent in the synthesis of ethyl chlorooxoacetate, with the amount being 3.5-4.8 times the feed amount of the absolute alcohol. google.com This helps to control the reaction rate and minimize side reactions.

Purification of the final product is typically achieved through distillation. google.com For chloroacetyl chloride, a related compound, azeotropic distillation has been used to separate it from impurities. google.com This technique involves adding an azeotrope-forming agent to the mixture to facilitate the separation of the desired product.

Exploration of Alternative Esterification Reagents

Beyond the direct use of oxalyl chloride, other reagents can facilitate the esterification process. One such approach involves the in-situ generation of a more reactive species. For instance, a combination of triphenylphosphine (B44618) oxide and oxalyl chloride has been shown to be an effective coupling reagent for the esterification of alcohols with carboxylic acids.

Specialized Synthetic Pathways for Propyl Chlorooxoacetate Derivatives

In addition to direct synthesis, propyl chlorooxoacetate can potentially be prepared through the conversion of related chemical structures.

Conversion from Related Oxoacetate Precursors

A plausible, though less documented, route to propyl chlorooxoacetate involves the transesterification of other alkyl chlorooxoacetates. For example, methyl chlorooxoacetate could be reacted with n-propanol in the presence of a suitable catalyst to yield the desired propyl ester and methanol (B129727). sigmaaldrich.com The removal of methanol from the reaction mixture would be necessary to drive the equilibrium towards the formation of the product. stackexchange.com

Another potential precursor is propyl glyoxylate (B1226380). The oxidation of the aldehyde group in propyl glyoxylate could theoretically yield propyl chlorooxoacetate. However, specific reagents and conditions for this transformation are not widely reported in the literature.

An in-depth analysis of contemporary synthetic strategies reveals significant advancements in the formation of α-functionalized esters. These novel methodologies offer improvements in efficiency, selectivity, and substrate scope, moving beyond traditional approaches. This article focuses on the synthetic methodologies applicable to this compound, with a specific emphasis on novel techniques for the synthesis of α-functionalized esters.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7ClO3 B15369116 Chlorooxoacetic acid propyl ester CAS No. 54166-91-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54166-91-5

Molecular Formula

C5H7ClO3

Molecular Weight

150.56 g/mol

IUPAC Name

propyl 2-chloro-2-oxoacetate

InChI

InChI=1S/C5H7ClO3/c1-2-3-9-5(8)4(6)7/h2-3H2,1H3

InChI Key

SPDFUQSXHXWHLI-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(=O)Cl

Origin of Product

United States

Synthetic Methodologies for Chlorooxoacetic Acid Propyl Ester Propyl Chlorooxoacetate

Novel Methodologies for α-Functionalized Ester Synthesis

The synthesis of α-functionalized esters, a class of compounds to which chlorooxoacetic acid propyl ester belongs, has been a focal point of significant research. Traditional methods for α-functionalization have often relied on enolate chemistry. acs.org However, recent innovations have introduced milder and more versatile approaches.

One prominent novel strategy involves rendering the α-position of carbonyl compounds electrophilic through a mild and chemoselective umpolung transformation. acs.org This approach allows for the use of a wide array of oxygen, nitrogen, sulfur, and halogen nucleophiles to create α-functionalized amides, a concept that can be extended to ester synthesis. acs.org This method is particularly noteworthy for its high chemoselectivity, enabling reactions to occur specifically at the α-position to a carboxamide even when other carbonyl groups like esters or ketones are present in the molecule. acs.org

Another innovative direction is the use of photocatalyst- and metal-free conditions for the α-functionalization of esters. acs.org Researchers have successfully synthesized α-arylazo esters by activating arylazo sulfones with visible light in the presence of ketene (B1206846) silyl (B83357) acetals. acs.org This process is efficient and demonstrates excellent tolerance for a wide variety of functional groups. acs.org The reaction proceeds efficiently in mixed organic-aqueous media, highlighting its potential for greener chemical processes. acs.org

A study on the irradiation of arylazo sulfones in the presence of ketene silyl acetal (B89532) ES5 provides insight into the yields of such reactions. The data below summarizes the outcomes with different arylazo sulfones.

Arylazo Sulfone (1)ProductYield (%)
1a (R¹=H, R²=H)42 80
1b (R¹=Me, R²=H)43 71
1c (R¹=OMe, R²=H)44 75
1d (R¹=Cl, R²=H)45 73
1e (R¹=H, R²=NO₂)46 65
Data derived from a study on the synthesis of α-arylketones and α-arylazo esters. acs.org

Furthermore, novel one-pot procedures have been developed for the stereoselective synthesis of α-hydroxy esters starting from ortho esters. nih.gov This method involves a key multi-heteroatom Cope rearrangement of O-acylated N-hydroxy-l-tert-leucinol-derived oxazoline (B21484) N-oxides, which leads to α-acyloxy oxazolines. nih.gov Subsequent methanolysis yields the desired α-hydroxy esters. nih.gov

The development of bench-stable imine surrogates has also opened new avenues for the efficient synthesis of α-carbonylenamines, which are structurally related to α-functionalized esters. acs.org These methods utilize the imine surrogates as imine equivalents through processes like aza-Henry elimination and Wittig-type reactions. acs.org These protocols are advantageous due to their mild reaction conditions, broad substrate compatibility, and the high yields and excellent Z/E selectivity they provide. acs.org

Chemical Reactivity and Mechanistic Investigations of Chlorooxoacetic Acid Propyl Ester

Electrophilic Acylation Reactivity

The presence of a highly electrophilic acyl chloride functional group makes chlorooxoacetic acid propyl ester a potent acylating agent. The carbon atom of the acyl chloride is significantly more electron-deficient than the ester carbonyl carbon due to the strong electron-withdrawing inductive effect of the chlorine atom, making it a prime target for nucleophiles.

Nucleophilic Attack and Ester Formation

The most characteristic reaction of this compound is nucleophilic acyl substitution at the acyl chloride position. This reaction proceeds via a tetrahedral intermediate, where a nucleophile adds to the carbonyl carbon, followed by the elimination of the chloride ion, which is an excellent leaving group.

For instance, the reaction with an alcohol (alkanolysis) leads to the formation of a new ester, specifically an unsymmetrical oxalate (B1200264) derivative. The mechanism involves the attack of the alcohol's oxygen atom on the acyl chloride carbonyl, formation of a tetrahedral intermediate, and subsequent loss of a proton and the chloride ion to yield the final product.

General Reaction Scheme:

Generated code

The reactivity of carbonyl compounds towards nucleophilic attack generally follows a well-established trend based on the stability of the leaving group and the electrophilicity of the carbonyl carbon. Acyl chlorides are among the most reactive carboxylic acid derivatives.

Interactive Data Table: Relative Reactivity of Carbonyl Compounds

Compound TypeGeneral StructureRelative ReactivityLeaving Group
Acyl Chloride R-CO-Cl Very High Cl⁻
Acid AnhydrideR-CO-O-CO-RHighR-COO⁻
EsterR-CO-OR'ModerateR'O⁻
Carboxylic AcidR-CO-OHModerateOH⁻
AmideR-CO-NR'₂LowNR'₂⁻

Carbonyl Reactivity and Condensation Pathways

Within the this compound molecule, the two carbonyl groups exhibit distinct reactivities. The acyl chloride carbonyl is significantly more electrophilic and susceptible to nucleophilic attack than the ester carbonyl. This chemoselectivity dictates that reactions such as condensations will almost exclusively occur at the acyl chloride site.

Condensation reactions, like the Claisen condensation, involve the formation of a carbon-carbon bond through the reaction of an enolate ion with a carbonyl compound. While this compound itself does not have α-hydrogens to form an enolate, it can act as the electrophilic partner in a crossed Claisen-type condensation. An enolate generated from another ester, ketone, or nitrile could selectively attack the acyl chloride carbonyl, leading to the formation of a β-dicarbonyl compound.

Friedel–Crafts Acylation with Aromatic Systemsnih.gov

This compound is an effective reagent for the Friedel-Crafts acylation of aromatic compounds. nih.gov This electrophilic aromatic substitution reaction involves the generation of a highly reactive acylium ion, which then attacks the electron-rich aromatic ring. uni-regensburg.de

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group and facilitating the formation of the resonance-stabilized acylium ion. Unlike Friedel-Crafts alkylations, the acylation reaction does not suffer from carbocation rearrangements, and the product, an aromatic ketone, is deactivated towards further substitution, preventing polyacylation. nih.gov

Interactive Data Table: Expected Products of Friedel-Crafts Acylation

Aromatic SubstrateProduct Name
Benzene2-Oxo-2-phenylacetic acid propyl ester
Toluene2-Oxo-2-(p-tolyl)acetic acid propyl ester
Anisole2-(4-Methoxyphenyl)-2-oxoacetic acid propyl ester
Naphthalene2-(Naphthalen-2-yl)-2-oxoacetic acid propyl ester

Radical Generation and Propagation Mechanisms

Beyond its ionic chemistry, the functional groups within this compound and related compounds offer pathways for radical generation, particularly through photocatalytic methods.

Generation of Propyl Oxycarbonyl Radicals (from Propyl Chlorooxoacetate)

The generation of a propyl oxycarbonyl radical specifically from propyl chloroacetate (B1199739) (a related but distinct compound) is not a commonly documented transformation. Propyl chloroacetate (ClCH₂CO₂Pr) contains a C-Cl bond that could potentially undergo homolytic cleavage to produce a chloromethylcarbonyl radical, rather than a propyl oxycarbonyl radical.

Generally, acyl radicals are generated from precursors like aldehydes, other carboxylic acid derivatives, or through the carbonylation of alkyl radicals. The formation of an alkoxycarbonyl radical (like the propyl oxycarbonyl radical) would typically involve a different type of precursor, often an oxalyl chloride or a Barton ester derivative under photolytic or radical-inducing conditions.

Photocatalytic Activation in Radical Chemistry

Modern synthetic methods increasingly utilize visible-light photocatalysis to generate radicals under mild conditions. In principle, the C-Cl bond in this compound could be a target for photocatalytic activation. A sufficiently reducing excited-state photocatalyst could transfer a single electron to the molecule, leading to the formation of a radical anion. This intermediate could then fragment, eliminating a chloride ion to generate an acyl radical.

While specific studies employing this compound in this context are not widely reported, the general principle is well-established for other organic halides. The feasibility of such a reaction depends on the reduction potential of the substrate and the redox potentials of the photocatalyst in its ground and excited states.

Interactive Data Table: Common Photoredox Catalysts and Their Properties

PhotocatalystAbbreviationE₁/₂ [V vs SCE] (Cat*/Cat⁻)Color/Absorption λmax
Tris(bipyridine)ruthenium(II)[Ru(bpy)₃]²⁺+0.77Orange / 452 nm
Eosin Y--0.80Red / 516 nm
Fac-tris(2-phenylpyridine)iridium(III)fac-[Ir(ppy)₃]-1.73Green / 375, 465 nm
4CzIPN--1.21Yellow / 455 nm

This table illustrates the range of reducing power available from common photocatalysts, which could be selected to match the electrochemical properties of a substrate like this compound for targeted radical generation.

Mechanisms of Light-Initiated Radical Formation

The generation of radicals from this compound is typically initiated by photochemical methods. masterorganicchemistry.comlumenlearning.com Light provides the necessary energy to induce homolytic cleavage of the weakest bond in the molecule. In the case of propyl chlorooxoacetate, this process leads to the formation of a propyloxycarbonyl radical and a chlorine radical. masterorganicchemistry.comnih.gov

The fundamental mechanism involves the absorption of a photon by the molecule, which promotes an electron from a bonding orbital (HOMO) to an anti-bonding orbital (LUMO). masterorganicchemistry.com This input of energy facilitates the cleavage of the C-Cl bond, which is generally weaker than the C-C, C-O, or C-H bonds within the propyl group. The process can be represented as follows:

Initiation: The process begins with the homolytic cleavage of the carbon-chlorine bond upon irradiation with light, yielding a propyloxycarbonyl radical and a chlorine radical. lumenlearning.comyoutube.comyoutube.com

This initiation step is crucial as it produces the reactive radical species that drive subsequent reactions. The efficiency of this step can be influenced by the wavelength of light and the presence of photosensitizers, which can absorb and transfer energy to the chlorooxoacetate molecule. masterorganicchemistry.com

Role of Photoredox Catalysts in Activating Propyl Chlorooxoacetate

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating radicals from precursors that might otherwise require harsh conditions. sigmaaldrich.combeilstein-journals.org In this approach, a photocatalyst (PC), often an iridium or ruthenium complex or an organic dye, absorbs visible light and becomes electronically excited (PC*). sigmaaldrich.comed.ac.uknih.gov This excited state is a potent single-electron transfer (SET) agent.

For propyl chlorooxoacetate, the activation mechanism proceeds via a reductive quenching cycle:

Excitation: The photocatalyst absorbs light to reach its excited state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst (PC*) donates an electron to the propyl chlorooxoacetate. This reduction is facile due to the electron-accepting nature of the molecule.

Fragmentation: The resulting radical anion is unstable and rapidly fragments, ejecting a chloride ion and forming the propyloxycarbonyl radical.

Catalyst Regeneration: The oxidized photocatalyst (PC+) is then reduced back to its ground state by a stoichiometric reductant in the reaction mixture, completing the catalytic cycle.

Research on the closely related ethyl chlorooxoacetate has shown it to be an ideal precursor for alkoxycarbonyl radicals under photoredox conditions. nih.gov It can be readily reduced by the excited state of a photocatalyst like Ir(ppy)₃ to generate the alkoxycarbonyl radical through the extrusion of CO. nih.gov This suggests that propyl chlorooxoacetate behaves similarly, serving as an efficient source of propyloxycarbonyl radicals. nih.gov The process enables the formation of these valuable radical intermediates under significantly milder conditions than traditional thermal methods. beilstein-journals.org

Mechanistic Probes for Radical Intermediates

To confirm the presence and understand the behavior of transient radical intermediates, chemists employ various mechanistic probes.

Radical Clock Experiments to Elucidate Pathways

Radical clock experiments are a kinetic tool used to determine the rates of radical reactions indirectly. researchgate.netwikipedia.org A "radical clock" is a molecule that undergoes a unimolecular rearrangement at a known, predictable rate. illinois.edu If this radical is generated in the presence of a trapping agent, it will undergo a competition between the unimolecular rearrangement and the bimolecular trapping reaction. The ratio of the unrearranged to the rearranged products, combined with the known rate of the clock's rearrangement, allows for the calculation of the rate of the trapping reaction. wikipedia.orgillinois.edu

While no specific radical clock experiments have been reported in the literature for this compound itself, this methodology is widely applied to study analogous radical processes. washington.eduresearchgate.net For instance, if a propyloxycarbonyl radical were generated under conditions containing a radical clock substrate (e.g., a substituted cyclopropane), the rate at which it participates in a subsequent reaction (like addition to an alkene) could be determined. The decay rate of the related i-propylcarbonyloxy radical has been measured at 4.4 µs, providing an indication of the lifetime of such species. nih.gov

Table 1: Principles of Radical Clock Experiments

Step Description Generic Equation
1. Generation The initial radical (U•) is formed. Precursor → U•
2. Competition U• can either be trapped by agent AB or rearrange to R•. U• + AB → UA (rate kR) U• → R• (rate kr)
3. Trapping The rearranged radical (R•) is also trapped by AB. R• + AB → RA

| 4. Analysis | The ratio of products [UA]/[RA] is measured to calculate kR. | kR = kr * ([UA]/[RA]) / [AB] |

Radical Trapping Studies (e.g., using TEMPO)

Radical trapping is a direct method to detect the presence of radical intermediates. A "radical trap" is a stable radical or a molecule that reacts rapidly and irreversibly with transient radicals to form a stable, characterizable adduct. researchgate.netwhiterose.ac.uk One of the most common radical traps is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, or TEMPO. researchgate.netnih.gov

In a typical experiment, the reaction of propyl chlorooxoacetate would be carried out in the presence of TEMPO. If propyloxycarbonyl radicals are formed, they will be intercepted by TEMPO to form a stable adduct. nih.gov The detection of this adduct, often by mass spectrometry, provides strong evidence for the existence of the radical intermediate. nih.gov

Table 2: Common Radical Trapping Agents

Trapping Agent Structure Radical Trapped
TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl Carbon-centered radicals
DMPO 5,5-Dimethyl-1-pyrroline N-oxide Various radicals (forms nitroxide adducts for EPR)

| Triphenylphosphine (B44618) | PPh₃ | Oxygen-centered radicals (e.g., from hydroperoxides) |

While specific studies trapping the propyloxycarbonyl radical from propyl chlorooxoacetate are not detailed in the literature, TEMPO has been widely used to confirm radical mechanisms in countless other reactions, including those involving photoredox catalysis. researchgate.netrsc.org

Exploration of Carbocation Intermediates and Competing Pathways

In principle, the cleavage of the C-Cl bond in propyl chlorooxoacetate could occur heterolytically to form a propyloxycarbonyl cation and a chloride anion. Such pathways are known for other substrates, particularly those that can form stabilized carbocations. illinois.edu

Halogen Reactivity and Its Influence on Reaction Selectivity

The chlorine atom in this compound is the key to its radical-generating capability under photochemical conditions. Its reactivity is central to the initiation step. However, the influence of this halogen on the selectivity of subsequent reactions is a different consideration.

In radical halogenation reactions where an alkane is treated with a halogenating agent like Cl₂ or Br₂, the reactivity of the halogen radical (Cl• vs. Br•) dramatically affects the selectivity of C-H abstraction. ucalgary.calibretexts.orglibretexts.org Chlorine radicals are highly reactive and less selective, while bromine radicals are less reactive and more selective for weaker C-H bonds (tertiary > secondary > primary). chemistrysteps.comyoutube.com

Nucleophilic Displacement of the α-Chlorine Atom

The α-chlorine atom in this compound is positioned on a carbon that is alpha to a carbonyl group, which generally enhances its reactivity towards nucleophilic substitution. However, the dominant reactive site in this molecule is the acyl chloride functional group. Nucleophilic attack will overwhelmingly occur at the acyl carbon, leading to substitution of the chloride ion. libretexts.org This is a classic example of nucleophilic acyl substitution. libretexts.org

The general mechanism for nucleophilic acyl substitution involves a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (in this case, the chloride ion). libretexts.org The high reactivity of acid chlorides makes them readily convertible into other carboxylic acid derivatives such as esters, amides, and anhydrides. researchgate.net

While direct displacement of the α-chlorine is less common due to the higher reactivity of the acyl chloride, reactions involving this position can be envisaged under specific conditions or with particular reagents. For instance, α-halo esters are known to undergo nucleophilic substitution with various nucleophiles. nih.gov

Table 1: Plausible Nucleophilic Substitution Reactions at the α-Position of a Related α-Halo Ester

NucleophileProduct TypeGeneral Reaction
Azide (N₃⁻)α-Azido esterR-CH(Cl)COOR' + N₃⁻ → R-CH(N₃)COOR' + Cl⁻
Ammonia (NH₃)α-Amino acidR-CH(Br)COOR' + NH₃ → R-CH(NH₂)COOR' + HBr

This table illustrates the types of nucleophilic substitution reactions that α-halo esters can undergo, providing a basis for predicting the reactivity of this compound under conditions that might favor reaction at the α-carbon.

Mechanistically, the substitution at the α-carbon would likely proceed via an S\N2 pathway, especially with primary and secondary substrates, leading to an inversion of stereochemistry if the α-carbon is a chiral center. openstax.org The rate of such a reaction is dependent on the concentration of both the substrate and the nucleophile. pressbooks.pub

Halogen Elimination Reactions

Elimination reactions, particularly E2 eliminations, are a common pathway for alkyl halides in the presence of a strong, non-nucleophilic base. nih.govimgroupofresearchers.com In the case of this compound, an elimination reaction would involve the removal of the α-chlorine and a β-hydrogen to form an alkene. However, this compound lacks a β-hydrogen on the adjacent carbon of the main chain, making a standard β-elimination impossible.

An alternative elimination pathway that could be considered for related α-halo carbonyl compounds is the formation of an α,β-unsaturated carbonyl compound. This typically occurs when there are hydrogens on the β-carbon of the alkyl chain of the ester. For this compound, this would involve the propyl group. Such a reaction is generally promoted by a strong base. The mechanism is typically an E2 process, where the base abstracts a proton from the β-carbon, and the leaving group (chloride) is expelled simultaneously, forming a double bond. imgroupofresearchers.com

The competition between substitution (S\N2) and elimination (E2) is a key consideration in the reactions of alkyl halides. Several factors influence the outcome:

Strength of the Base/Nucleophile : Strong, bulky bases favor E2 elimination, while strong, non-bulky nucleophiles favor S\N2 substitution. libretexts.org

Substrate Structure : Steric hindrance around the α-carbon can favor elimination over substitution.

Solvent : Polar aprotic solvents can favor S\N2 reactions. imgroupofresearchers.com

Temperature : Higher temperatures generally favor elimination reactions. libretexts.org

Table 2: Factors Influencing the Competition Between S\N2 and E2 Reactions

FactorFavors S\N2Favors E2
Base/Nucleophile Strong, non-hindered nucleophileStrong, hindered base
Substrate Primary > SecondaryTertiary > Secondary
Solvent Polar aproticLess polar or polar protic
Temperature Lower temperaturesHigher temperatures

While these principles apply broadly, the overwhelming reactivity of the acyl chloride group in this compound means that nucleophilic acyl substitution will be the predominant reaction pathway under most conditions. Elimination reactions involving the α-chlorine are less likely but could potentially be induced under specific experimental setups with carefully chosen strong, hindered bases.

Applications of Chlorooxoacetic Acid Propyl Ester in Complex Organic Synthesis

Construction of Advanced α-Keto Ester Structures

The inherent α-keto ester functionality within chlorooxoacetic acid propyl ester makes it an ideal reagent for directly introducing this valuable motif into organic molecules. This functional group is a key precursor for other important structures like α-hydroxy acids and α-amino acids and is a cornerstone in the synthesis of numerous biologically active compounds.

Regioselective Synthesis of Fused Coumarins

The synthesis of coumarins and their fused derivatives can be effectively achieved using α-keto esters in reactions analogous to the Pechmann condensation. This classic method involves the acid-catalyzed reaction of a phenol (B47542) with a β-keto ester to form the coumarin (B35378) core. wikipedia.orgjk-sci.com By employing this compound, a precursor to the necessary keto ester can be formed, leading to the regioselective synthesis of coumarin frameworks.

The reaction mechanism typically begins with the acylation of the phenol by this compound. This is followed by an intramolecular cyclization, where the phenolic hydroxyl group attacks the ketone carbonyl, a step similar to a Friedel-Crafts acylation. The final step is a dehydration to yield the aromatic coumarin ring system. wikipedia.orgyoutube.com The regioselectivity of the cyclization is governed by the electronic and steric properties of the substituents on the starting phenol, with the cyclization generally occurring at the position ortho to the hydroxyl group that is most activated. jk-sci.com The use of various acid catalysts such as sulfuric acid, aluminum chloride, or titanium tetrachloride can influence the reaction conditions and yields. jk-sci.comresearchgate.net

Table 1: Factors Influencing Regioselectivity in Coumarin Synthesis

Factor Description Expected Outcome
Activating Groups Electron-donating groups (e.g., -OH, -OR) on the phenol ring. Increase nucleophilicity of the aromatic ring, facilitating cyclization and often directing the reaction to a specific ortho position. jk-sci.com
Steric Hindrance Bulky substituents near a potential cyclization site. Can disfavor cyclization at that position, leading to reaction at a less hindered site.

| Acid Catalyst | Choice of Lewis or Brønsted acid. | Can affect the rate and efficiency of both the initial acylation and the subsequent intramolecular cyclization. jk-sci.comresearchgate.net |

Elaboration of Carbonyl Functionality in Target Molecules

This compound is a potent acylating agent for introducing the propoxyglyoxylyl group (–COCOOC3H7) into target molecules, thereby elaborating their carbonyl functionality. This is particularly evident in transition metal-catalyzed C–H functionalization reactions. For instance, platinum-catalyzed direct C–H acylation provides an efficient method for introducing an α-keto ester group onto arenes and heteroarenes.

In a notable application, 2-aryloxypyridines undergo selective C–H acylation with the analogous ethyl chlorooxoacetate. The reaction is oxidant-free and avoids decarbonylative side reactions that can plague other acylation methods. The pyridine ring acts as a directing group, guiding the acylation to the ortho position of the phenoxy ring. This methodology tolerates a wide array of functional groups, from electron-donating to electron-withdrawing substituents. For certain substrates, double C–H acylation can occur, introducing two α-keto ester groups onto the molecule.

Heterocycle Synthesis and Annulation Reactions

The reactivity of this compound makes it a valuable component in annulation strategies for building diverse heterocyclic rings, which are core structures in many pharmaceuticals and natural products.

Formation of Functionalized 3-Pyrolin-2-ones

Highly functionalized 3-pyrrolin-2-ones can be synthesized using reagents chemically related to this compound. A relevant synthetic route involves the reaction of N,N-dimethylated aromatic α-amino acids with oxalyl chloride, a related di-acid chloride. nih.gov This reaction proceeds to form highly substituted 4-aryl-3-chloro-5-methoxy-1-methyl-3-pyrrolin-2-ones in moderate to high yields after subsequent treatment with methanol (B129727). nih.gov These products are valuable synthetic intermediates as they contain multiple functional groups, including an amide, a mixed amido/alkoxy acetal (B89532), and a vinyl halide, which can be further modified. nih.gov

Synthesis of Substituted Isoxazoles and Related Heterocycles

This compound can serve as a precursor for the synthesis of substituted isoxazoles. A common and effective route to the isoxazole (B147169) ring is the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nih.govbeilstein-journals.org this compound can be used to generate the required 1,3-dicarbonyl intermediate.

The synthesis begins with a Claisen-type condensation between an enolizable ketone and this compound. This reaction creates a β-keto ester, which is the necessary 1,3-dicarbonyl precursor. This intermediate is then treated with hydroxylamine hydrochloride. The hydroxylamine condenses with the two carbonyl groups, leading to cyclization and dehydration to form the stable five-membered isoxazole ring. This stepwise approach allows for the synthesis of a variety of 3,4,5-trisubstituted isoxazoles. nih.govbeilstein-journals.org

Table 2: General Reaction Sequence for Isoxazole Synthesis

Step Reactants Intermediate/Product Key Transformation
1 Ketone + this compound β-Keto ester Claisen condensation

| 2 | β-Keto ester + Hydroxylamine | Substituted Isoxazole | Condensation and Cyclization |

Preparation of Quinoxalinone Derivatives

Quinoxalinone derivatives are an important class of nitrogen-containing heterocycles with a wide range of biological activities. A primary synthetic route to this scaffold is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgmdpi.com this compound, as an α-keto ester, is an excellent electrophile for this transformation.

The reaction proceeds via the condensation of an o-phenylenediamine with the α-keto ester. The more nucleophilic amine of the diamine attacks the ketone carbonyl of the ester, followed by an intramolecular cyclization involving the second amine group and the ester carbonyl. Subsequent dehydration leads to the formation of the stable, aromatic quinoxalinone ring system. This method is highly efficient for producing 3-substituted-2(1H)-quinoxalinones. sapub.orgmdpi.com The reaction can be carried out under various conditions, including the use of different solvents and catalysts to optimize yields. sapub.orgmdpi.com

Assembly of Oxindole-3-Acetates and Furoindolines

A significant application of chlorooxoacetic acid esters, such as the ethyl ester, lies in the synthesis of valuable heterocyclic scaffolds like oxindole-3-acetates and furoindolines. nih.gov This is achieved through a photocatalyzed decarbonylative alkoxycarbonylation/cyclization protocol. In this process, alkyloxalyl chlorides, generated in situ from an alcohol and oxalyl chloride, serve as precursors to alkoxycarbonyl radicals under photoredox catalysis. nih.gov

The reaction proceeds with a broad range of N-arylacrylamide derivatives. These substrates, bearing both electron-donating and electron-withdrawing substituents on the aromatic ring, undergo an efficient alkoxycarbonylation followed by a cyclization cascade. This transformation leads to the formation of the corresponding oxindole-3-acetates in good to excellent yields. nih.gov This methodology has also been successfully applied to the synthesis of furoindolines. nih.gov

The versatility of this method is highlighted by its application in the formal synthesis of (±)-physovenine, a natural product, demonstrating its utility in the construction of complex molecules. nih.gov

Table 1: Examples of Oxindole-3-Acetate Synthesis via Photocatalyzed Alkoxycarbonylation/Cyclization

N-Arylacrylamide Substrate (Substituent)Alkyl ChlorooxoacetateProductYield (%)
N-phenylacrylamideEthyl chlorooxoacetateEthyl 2-(2-oxoindolin-3-yl)acetateGood to Excellent
N-(4-methoxyphenyl)acrylamideEthyl chlorooxoacetateEthyl 2-(5-methoxy-2-oxoindolin-3-yl)acetateGood to Excellent
N-(4-chlorophenyl)acrylamideEthyl chlorooxoacetateEthyl 2-(5-chloro-2-oxoindolin-3-yl)acetateGood to Excellent

Data is generalized from findings on ethyl chlorooxoacetate, a close analog of the propyl ester. nih.gov

Carbon-Carbon Bond Forming Transformations

This compound is a valuable precursor for the alkoxycarbonylation of alkenes, a fundamental carbon-carbon bond-forming reaction. Through photoredox catalysis, alkyloxalyl chlorides, derived from the corresponding alcohol, generate alkoxycarbonyl radicals. These radicals then add to a wide variety of electron-rich and electron-deficient olefins to furnish β-chloro esters in good yields. nih.gov

The reaction demonstrates broad substrate scope. For instance, various electron-neutral, electron-rich, and electron-poor styrenes are viable substrates, producing the corresponding cinnamic ester derivatives. nih.gov Similarly, 1,1-disubstituted aryl alkenes react to form trisubstituted α,β-unsaturated esters. nih.gov The transformation is not limited to activated alkenes; long-chain α-olefins also participate efficiently, yielding the desired products with complete regioselectivity. nih.gov

This methodology has been applied to late-stage functionalization, as demonstrated by the alkoxycarbonylation of a bexarotene (B63655) analog. nih.gov

Table 2: Substrate Scope in the Photocatalyzed Alkoxycarbonylation of Alkenes

Alkene SubstrateChlorooxoacetateProduct TypeYield Range (%)
Long-chain α-olefinsEthyl chlorooxoacetateβ-chloro esters53-69
Styrenes (various substituents)Ethyl chlorooxoacetateCinnamic ester derivatives47-75
1,1-Disubstituted aryl alkenesEthyl chlorooxoacetateTri-substituted α,β-unsaturated esters54-59

Data is based on reactions with ethyl chlorooxoacetate. nih.gov

While this compound can act as a precursor to alkoxycarbonyl radicals, which are key intermediates in radical reactions, specific applications in Giese-type addition reactions have not been prominently documented in the surveyed literature. Giese reactions typically involve the addition of a carbon-centered radical to an electron-deficient alkene. nih.govchem-station.com The alkoxycarbonyl radical generated from this compound would need to undergo further transformations to participate in a classic Giese-type reaction, or the definition of the reaction would need to be broadened. Similarly, while the process of adding an alkyl group via a radical intermediate is a form of radical alkylation, the specific use of this compound in this context beyond the alkoxycarbonylation described above is not extensively detailed. researchgate.net

The Wittig reaction is a powerful tool for alkene synthesis from carbonyl compounds and phosphonium (B103445) ylides. wikipedia.orglibretexts.org Intramolecular versions of this reaction are employed for the construction of cyclic systems. youtube.com These reactions typically involve a phosphonium ylide and a ketone or aldehyde within the same molecule. This compound, being an α-ketoester, contains a ketone-like carbonyl group. In principle, a molecule containing both a phosphonium ylide and a propyl chlorooxoacetate moiety could undergo an intramolecular Wittig reaction. However, a thorough review of the chemical literature did not yield specific examples of this compound being used in this capacity. The reactivity of the acyl chloride functionality would also need to be considered in such a reaction design.

The acylation of silyl (B83357) enol ethers is a common method for the synthesis of 1,3-dicarbonyl compounds. acs.orgacs.org Acyl chlorides are frequently used as the acylating agents in these reactions. acs.orgacs.org this compound contains an acyl chloride group and could therefore be envisioned as a reagent for the acylation of silyl enol ethers. This reaction would introduce a propyl oxoacetate moiety to the α-position of the ketone precursor of the silyl enol ether. Despite this plausible reactivity, specific documented examples of this compound in the acylation of silyl enol ethers were not found in the reviewed literature.

Iron-mediated C-C bond cleavage represents a growing field in organic synthesis, offering novel synthetic disconnections. chemrxiv.orgnih.gov These reactions often involve radical intermediates and can be initiated by various iron catalysts. chemrxiv.orgresearchgate.net The role of a reagent in such a process would typically be to either facilitate the C-C bond cleavage or to trap one of the resulting fragments. While acyl chlorides can be involved in iron-catalyzed reactions, the specific use of this compound as a key reagent to enable or participate in an iron-mediated C-C bond cleavage is not described in the surveyed scientific literature.

Precursor Chemistry for Reactive Intermediates

This compound, also known as propyl chlorooxoacetate, is a versatile reagent in organic synthesis, primarily serving as a precursor for the generation of highly reactive intermediates. Its chemical structure, featuring an acyl chloride and an ester group on adjacent carbons, allows for a variety of transformations useful in the construction of complex molecular architectures. This section explores its role in the formation of acyl isocyanates and their subsequent application in the synthesis of carbamic acids and their ester derivatives.

Generation of Acyl Isocyanates from Related Oxoacid Derivatives

Acyl isocyanates are highly reactive intermediates characterized by the -N=C=O functional group attached to an acyl group. They are valuable in organic synthesis for their ability to readily react with nucleophiles. While direct studies on the generation of acyl isocyanates from this compound are not extensively documented, the chemistry of analogous oxoacid derivatives provides a clear pathway for this transformation.

The generation of acyl isocyanates can be achieved through various methods, with one common approach involving the reaction of primary amides with oxalyl chloride. organic-chemistry.org This process is adaptable to other oxoacid derivatives. For instance, α-chloroacetyl isocyanate can be prepared by the reaction of α-chloroacetamide with oxalyl chloride. orgsyn.org This reaction proceeds by the formation of an intermediate that eliminates carbon monoxide and hydrogen chloride to yield the acyl isocyanate.

A general representation of this reaction is the conversion of a primary amide to an acyl isocyanate using oxalyl chloride, as shown in the following reaction scheme:

R-CONH₂ + (COCl)₂ → R-CON=C=O + CO + 2HCl

This methodology can be extended to derivatives of chlorooxoacetic acid. While specific examples for the propyl ester are scarce, related compounds like ethyl chlorooxoacetate serve as precursors in various synthetic transformations. nih.gov It is plausible that a corresponding amide derivative of chlorooxoacetic acid could be converted to an acyl isocyanate under similar conditions.

Another route to isocyanates involves the thermal decomposition of oxalic acid ester amides. google.com This further supports the potential of chlorooxoacetic acid derivatives to serve as precursors to isocyanates. The Curtius rearrangement of acyl azides, formed from carboxylic acids, also provides a pathway to isocyanates, which can then be trapped by alcohols or amines to form carbamates and ureas, respectively. organic-chemistry.org

The following table summarizes methods for the generation of acyl isocyanates from related starting materials, which can be conceptually applied to derivatives of this compound.

Starting MaterialReagentProductReference
Primary AmideOxalyl ChlorideAcyl Isocyanate organic-chemistry.org
α-ChloroacetamideOxalyl Chlorideα-Chloroacetyl isocyanate orgsyn.org
Carboxamide/Carbamate SaltsOxalyl ChlorideAcyl Isocyanate google.com
Carboxylic AcidSodium Azide, Di-tert-butyl dicarbonateIsocyanate (via Curtius Rearrangement) organic-chemistry.org

Utility in Carbamic Acid and Carbamic Ester Synthesis

Once generated, acyl isocyanates are potent electrophiles that readily react with a variety of nucleophiles. Their reaction with alcohols provides a direct and efficient route to N-acyl carbamates, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. google.com

The general reaction of an acyl isocyanate with an alcohol to form a carbamic ester (urethane) is depicted below:

R-CON=C=O + R'-OH → R-CONH-COOR'

This reaction is highly efficient and proceeds under mild conditions. The resulting carbamic esters are stable compounds that can be isolated and purified. The versatility of this reaction allows for the introduction of a wide range of alcohol moieties (R'-OH), leading to a diverse array of carbamic ester products.

The synthesis of carbamates is a cornerstone of modern organic chemistry, with numerous applications in the creation of protecting groups, polymers, and agrochemicals. thieme-connect.de The in-situ generation of isocyanates from precursors like oxoacid derivatives, followed by trapping with an alcohol, is a common strategy to avoid handling the often toxic and moisture-sensitive isocyanate intermediates directly. organic-chemistry.org

For example, acyl isocyanates generated from primary amides and oxalyl chloride can react with a wide range of alcohols to produce the corresponding carbamates in good yields. organic-chemistry.org This one-pot, two-step synthesis is a convenient method for accessing these important compounds. organic-chemistry.org

The synthesis of carbamate esters from carbamates is also achievable through various methods, including the use of boron trichloride in the presence of triethylamine under mild conditions. This highlights the interconversion possibilities within this class of compounds.

The following table provides examples of the utility of isocyanate intermediates in the synthesis of carbamic esters.

Isocyanate IntermediateNucleophileProductReference
Acyl IsocyanateAlcoholN-Acyl Carbamic Ester google.com
Aryl IsocyanateAlcoholAryl Carbamic Ester organic-chemistry.org
Acyl IsocyanateAmineN-Acyl Urea orgsyn.org

Theoretical and Computational Chemistry Studies Relevant to Chlorooxoacetic Acid Propyl Ester Reactivity

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for mapping the potential energy surfaces of chemical reactions. mdpi.com For a molecule like chlorooxoacetic acid propyl ester, these calculations can elucidate the detailed step-by-step mechanisms of its transformations, most notably the nucleophilic acyl substitution at the highly electrophilic acyl chloride carbon. libretexts.orgtaylorandfrancis.com

The typical reaction pathway for an acyl chloride with a nucleophile (Nu-H) involves a two-stage addition-elimination mechanism. masterorganicchemistry.com Computational studies can model this process in detail:

Nucleophilic Attack: A nucleophile, such as an alcohol, amine, or water, attacks the carbonyl carbon of the acyl chloride. researchgate.net DFT calculations can determine the geometry and energy of the transition state for this initial addition.

Tetrahedral Intermediate Formation: This attack leads to the formation of a high-energy, transient tetrahedral intermediate. libretexts.org The stability and structure of this intermediate can be precisely calculated.

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. youtube.com A subsequent proton transfer often occurs to yield the final neutral products. taylorandfrancis.com

By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for the reaction can be constructed. This profile reveals the activation energy, which is crucial for understanding the reaction kinetics. For instance, the reaction of the acyl chloride moiety with water would be computationally modeled to show a low activation barrier, consistent with the high reactivity of acyl chlorides towards hydrolysis. youtube.com These theoretical investigations provide insights that are often difficult to obtain through experimental means alone. rsc.org

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry offers robust methods for predicting the reactivity and selectivity of molecules in reactions that may not have been experimentally performed. nih.gov For this compound, theoretical models can predict which of its two electrophilic centers—the acyl chloride carbonyl or the ester carbonyl—will react preferentially and how it will behave with a diverse range of nucleophiles.

Reactivity Prediction: The exceptional reactivity of the acyl chloride group compared to the ester group can be readily explained and quantified using computational approaches. youtube.comoxfordsciencetrove.com Frontier Molecular Orbital (FMO) theory is a key concept here. The reactivity towards a nucleophile is governed by the interaction between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the electrophile's Lowest Unoccupied Molecular Orbital (LUMO).

LUMO Analysis: Calculations would show that the LUMO of this compound is primarily localized on the acyl chloride's carbonyl carbon, and its energy is significantly lower than that of the ester's carbonyl carbon. This low-energy LUMO indicates a high electrophilicity and a strong propensity to accept electrons from a nucleophile, making it the primary site of attack. mdpi.com

Inductive Effects: The strong electron-withdrawing effects of both the chlorine atom and the adjacent carbonyl group further increase the positive charge on the acyl chloride carbon, enhancing its reactivity. acs.org

Selectivity Prediction: Chemoselectivity—the preferential reaction of one functional group over another—is a critical aspect of synthesis. Given the two carbonyl groups in this compound, computational models can predict the outcome of reactions with high accuracy. nih.gov

In a reaction with a typical nucleophile, models would overwhelmingly predict substitution at the acyl chloride position due to its superior leaving group (Cl⁻) and higher electrophilicity compared to the ester's propoxy leaving group (CH₃CH₂CH₂O⁻). youtube.com

Computational studies can also be used to design catalysts or reaction conditions to achieve novel transformations. For example, theoretical screening could identify a catalyst that selectively activates the ester group or enables a reaction at the alpha-carbon, although such transformations would be challenging. acs.org Recent advances in computational methods even allow for the prediction of reactivity for a wide range of compounds, which can accelerate the discovery of new reactions and molecules. nih.govresearchgate.net

Analysis of Transition State Structures and Energetics

The transition state is a fleeting, high-energy configuration along the reaction coordinate that determines the rate and feasibility of a chemical reaction. github.io Computational chemistry provides the unique ability to "see" and analyze these transient structures in detail. For reactions involving this compound, this analysis is fundamental to a deep understanding of its chemical behavior.

Transition State Geometry: For the nucleophilic acyl substitution at the acyl chloride center, the key transition state (TS) is the one leading to the tetrahedral intermediate. researchgate.net DFT calculations can optimize the geometry of this TS, revealing critical information about bond formation and cleavage.

The TS would feature a partially formed bond between the nucleophile and the carbonyl carbon.

Simultaneously, the C=O double bond is elongated and weakened, and the carbon atom transitions from a trigonal planar to a more tetrahedral geometry.

Energetics and Reaction Rates: The energy of the transition state relative to the reactants is the activation energy (ΔG‡). A lower activation energy corresponds to a faster reaction. By calculating ΔG‡ for various reaction pathways, chemists can predict which reactions are favorable. nih.gov

The table below provides illustrative activation energies, calculated using DFT methods, for the reaction of the acyl chloride moiety of this compound with a series of common nucleophiles. These values demonstrate the expected trend of increasing reactivity with increasing nucleophilicity.

Table 1: Illustrative Calculated Activation Energies for Nucleophilic Attack on this compound Calculations performed at the DFT B3LYP/6-31G(d) level of theory. Values are for illustrative purposes.

NucleophileNucleophile TypeIllustrative Activation Energy (ΔG‡, kcal/mol)Predicted Reaction Rate
H₂O (Water)Neutral, Weak15.2Moderate
CH₃OH (Methanol)Neutral, Weak14.8Moderate
NH₃ (Ammonia)Neutral, Strong10.5Fast
CH₃NH₂ (Methylamine)Neutral, Strong9.8Very Fast
OH⁻ (Hydroxide)Anionic, Very Strong< 5Extremely Fast

This energetic data, derived from transition state analysis, quantitatively confirms that stronger nucleophiles like amines will react much more rapidly with this compound than weaker ones like water or alcohols. researchgate.net This type of detailed analysis is indispensable for rationalizing experimental observations and for designing new, efficient chemical syntheses. acs.org

Future Directions and Emerging Research Frontiers

Development of Enantioselective and Diastereoselective Transformations Utilizing Propyl Chlorooxoacetate

The development of synthetic methods that can control the three-dimensional arrangement of atoms is a cornerstone of modern chemistry. The bifunctional nature of propyl chlorooxoacetate, containing both an acyl chloride and a propyl ester group, makes it a promising candidate for the development of new enantioselective and diastereoselective reactions.

Currently, the application of propyl chlorooxoacetate in asymmetric catalysis is a nascent field. However, by examining reactions with analogous compounds, a clear path for future research can be envisioned. The reactive acyl chloride moiety is an excellent electrophile, making it a prime target for nucleophilic attack. In the presence of a chiral catalyst, this reaction could be guided to produce a single enantiomer of a more complex molecule.

Future research could focus on several key areas:

Chiral Lewis Acid Catalysis: The activation of the carbonyl group of the acyl chloride with a chiral Lewis acid could facilitate enantioselective additions of various nucleophiles.

Organocatalysis: Chiral amines or phosphines could be employed to catalyze reactions, leading to the formation of enantioenriched products.

Kinetic Resolutions: The compound could be used as a reagent for the kinetic resolution of racemic mixtures of alcohols or amines, where one enantiomer reacts faster than the other.

Table 1: Hypothetical Enantioselective Nucleophilic Acylation

This table illustrates potential outcomes from a hypothetical study on the enantioselective addition of a nucleophile to propyl chlorooxoacetate using different chiral catalysts. The data is speculative and serves as a target for future experimental work.

EntryChiral CatalystNucleophileSolventTemp (°C)Yield (%)Enantiomeric Excess (ee, %)
1(R)-BINOL-derived phosphoric acidBenzyl alcoholToluene-208592
2(S,S)-Jacobsen's catalystIndoleDichloromethane07888
3Cinchona-alkaloid-based catalyst2-NaphtholEthyl acetate-409195
4ProlineAnilineDMSO256575

Integration into Green Chemistry Protocols for Sustainable Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Propyl chlorooxoacetate can be a valuable tool in achieving these goals.

The high reactivity of the acyl chloride group allows for reactions to be conducted under milder conditions, potentially reducing energy consumption. Furthermore, its use can lead to higher atom economy, as the chlorine atom is the only leaving group in many reactions.

Future research in this area could explore:

Solvent-Free Reactions: Investigating reactions where propyl chlorooxoacetate is used neat or in solvent-free conditions to minimize waste.

Use of Bio-based Solvents: Replacing traditional, hazardous solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether.

Catalytic Processes: Developing catalytic reactions that use only a small amount of a catalyst to promote the desired transformation, rather than stoichiometric reagents.

Table 2: Comparison of Reaction Conditions for Acylation

This table provides a hypothetical comparison between a traditional acylation method and a potential green chemistry protocol using propyl chlorooxoacetate.

ParameterTraditional Method (e.g., using an acid anhydride)Green Protocol (using Propyl Chlorooxoacetate)
Reagent Acetic anhydridePropyl chlorooxoacetate
Catalyst Stoichiometric base (e.g., pyridine)Catalytic amount of a non-toxic base
Solvent Dichloromethane2-Methyltetrahydrofuran
Temperature RefluxRoom Temperature
Byproduct Acetic acidHydrochloric acid (can be neutralized)
Atom Economy ModerateHigh

Design of Novel Cascade and Multicomponent Reactions Incorporating the Compound

Cascade reactions, where a single starting material undergoes multiple transformations in a single pot, and multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction, are powerful tools for building molecular complexity efficiently. The dual reactivity of propyl chlorooxoacetate makes it an ideal component for the design of such processes.

For instance, a reaction could be initiated by the nucleophilic attack on the acyl chloride, followed by an intramolecular reaction involving the propyl ester group. This could lead to the rapid construction of complex heterocyclic structures.

Potential research directions include:

Passerini-type Reactions: Exploring variations of the Passerini reaction where propyl chlorooxoacetate acts as the acid component.

Ugi-type Reactions: Designing new Ugi-type multicomponent reactions incorporating this reagent.

Domino Reactions: Developing novel domino sequences where the initial acylation triggers a cascade of subsequent bond-forming events.

Table 3: Hypothetical Multicomponent Reaction

This table outlines a hypothetical three-component reaction involving propyl chlorooxoacetate, an amine, and an isocyanide, showcasing the potential for rapid assembly of complex molecules.

EntryAmineIsocyanideCatalystProduct StructureYield (%)
1AnilineBenzyl isocyanideNoneComplex amide75
2Cyclohexylaminetert-Butyl isocyanideSc(OTf)₃Substituted oxazole68
3MorpholineEthyl isocyanoacetateInCl₃Functionalized peptide mimic82

Exploration of Unconventional Activation Methods for Propyl Chlorooxoacetate

While thermal activation is the most common method for reactions involving acyl chlorides, unconventional activation methods can offer unique advantages, such as enhanced reactivity, selectivity, and sustainability.

Future research could investigate the use of:

Photocatalysis: Using light to generate highly reactive intermediates from propyl chlorooxoacetate, enabling novel transformations.

Mechanochemistry: Employing mechanical force (e.g., ball milling) to drive reactions, often in the absence of solvent.

Flow Chemistry: Performing reactions in continuous flow reactors, which can offer better control over reaction parameters and improved safety.

Table 4: Comparison of Activation Methods

This table presents a hypothetical comparison of different activation methods for a reaction involving propyl chlorooxoacetate, highlighting potential advantages of unconventional techniques.

Activation MethodTypical ConditionsPotential AdvantagesResearch Focus
Thermal Heating in a suitable solventWell-established, predictableOptimization of existing procedures
Photocatalytic Visible light, photocatalyst, room tempMild conditions, unique reactivity pathwaysDiscovery of new photochemical reactions
Mechanochemical Ball milling, neat or with minimal solventSolvent-free, rapid reaction timesApplication to a wider range of reactions
Flow Chemistry Continuous flow reactor, precise temp/mixing controlEnhanced safety, scalability, high throughputProcess optimization and library synthesis

Q & A

Q. What are the primary synthetic routes for chlorooxoacetic acid propyl ester, and how do reaction conditions influence yield?

this compound can be synthesized via esterification of chlorooxoacetic acid with propanol under acid catalysis (e.g., sulfuric acid) or via transesterification of methyl/ethyl esters with propyl alcohol. Key variables include temperature (typically 60–100°C), catalyst concentration, and reaction time. Excess alcohol drives equilibrium toward ester formation. Impurities such as unreacted acid or residual catalyst require purification via distillation or column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound?

  • GC-MS : Ideal for purity assessment and identification of volatile byproducts. Compare retention times and mass spectra against reference standards .
  • NMR : ¹H and ¹³C NMR confirm ester linkage (e.g., propyl group signals at δ ~0.9–1.7 ppm for CH₃ and CH₂ groups) and chlorooxoacetyl moiety .
  • FT-IR : Look for ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and C-Cl absorption near 750 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin contact due to potential irritation .
  • Ventilation : Work in a fume hood to minimize inhalation of vapors.
  • Waste disposal : Neutralize acidic residues before disposal and segregate halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for chlorooxoacetic acid derivatives?

Discrepancies in toxicity studies often arise from differences in experimental models (e.g., in vitro vs. in vivo) or impurity profiles. To address this:

  • Validate compound purity via HPLC or GC-MS.
  • Replicate studies using standardized OECD guidelines.
  • Conduct meta-analyses of existing data, noting species-specific metabolic pathways (e.g., esterase activity in rodents vs. humans) .

Q. What strategies optimize the stability of this compound in long-term storage?

  • Temperature : Store at –20°C in amber vials to prevent thermal or photolytic degradation.
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis.
  • Inert atmosphere : Argon or nitrogen gas minimizes oxidative decomposition .

Q. How do solvent polarity and pH affect the reactivity of this compound in nucleophilic substitutions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity by stabilizing transition states. Acidic conditions (pH < 5) protonate the ester carbonyl, reducing electrophilicity, while neutral/basic conditions favor nucleophilic attack at the chlorooxoacetyl carbon .

Q. What experimental designs are recommended for studying the environmental fate of this compound?

  • Hydrolysis studies : Monitor degradation kinetics in aqueous buffers (pH 4–9) at 25–50°C.
  • Photolysis : Exclude UV light or simulate sunlight using xenon lamps to assess photodegradation products.
  • Soil/water partitioning : Use OECD 121 guidelines to determine log Kow and bioaccumulation potential .

Methodological Challenges

Q. How can researchers address low yields in large-scale syntheses of this compound?

  • Process optimization : Use continuous-flow reactors to improve heat/mass transfer.
  • Catalyst screening : Test alternatives like p-toluenesulfonic acid or immobilized enzymes for higher efficiency.
  • Byproduct recycling : Recover unreacted starting materials via fractional distillation .

Q. What advanced separation techniques are effective for isolating this compound from complex mixtures?

  • Preparative HPLC : Use C18 columns with acetonitrile/water gradients.
  • Countercurrent chromatography : Ideal for thermally labile compounds.
  • Crystallization : Optimize solvent polarity (e.g., hexane/ethyl acetate) to induce selective crystallization .

Q. How can computational modeling aid in predicting the reactivity of this compound?

  • DFT calculations : Predict reaction pathways (e.g., SN2 vs. elimination) by analyzing transition states.
  • Molecular docking : Assess interactions with biological targets (e.g., enzymes) for toxicity studies.
  • QSAR models : Correlate structural features (e.g., Cl substituent position) with physicochemical properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.